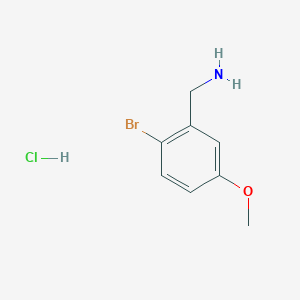

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(2-bromo-5-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c1-11-7-2-3-8(9)6(4-7)5-10;/h2-4H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWUKXMJWDGEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Bromo-5-methoxyphenyl)methanamine Hydrochloride: A Technical Guide for Advanced Chemical Synthesis

Introduction: A Versatile Phenylmethanamine Building Block

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride is a substituted phenylmethanamine building block of significant interest to the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom ortho to the benzylic amine and a methoxy group meta to the bromine, provides a versatile scaffold for the synthesis of complex molecular architectures. The presence of the bromine atom offers a reactive handle for a variety of cross-coupling reactions, while the methoxy and amine functionalities can be manipulated to modulate the physicochemical properties and biological activity of derivative compounds. This guide provides an in-depth overview of the synthesis, properties, and applications of this valuable chemical intermediate, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

The hydrochloride salt of (2-Bromo-5-methoxyphenyl)methanamine is a stable, solid material, facilitating easier handling, storage, and accurate dispensing compared to its free base form.

| Property | Value | Source |

| CAS Number | 1170783-74-0 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₁BrClNO | [1][2][3][5] |

| Molecular Weight | 252.54 g/mol | [1][5] |

| Physical Form | Solid | [3] |

| InChI Key | DAWUKXMJWDGEFB-UHFFFAOYSA-N | [3] |

| Storage Temperature | Room Temperature | [3] |

Synthesis and Purification

The synthesis of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride is typically achieved in a two-stage process: the synthesis of the free base followed by its conversion to the hydrochloride salt.

Part 1: Synthesis of (2-Bromo-5-methoxyphenyl)methanamine (Free Base)

The free base, (2-Bromo-5-methoxyphenyl)methanamine (CAS No. 887581-09-1), is most commonly synthesized via the reduction of 2-Bromo-5-methoxybenzonitrile.

Experimental Protocol: Reduction of 2-Bromo-5-methoxybenzonitrile

This protocol describes a common method for the synthesis of the free base amine.

Materials:

-

2-Bromo-5-methoxybenzonitrile

-

Borane-tetrahydrofuran complex (1.0 M solution in THF)

-

Dry Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium carbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 2-Bromo-5-methoxybenzonitrile (10.0 g, 47.2 mmol) in dry tetrahydrofuran (100 mL).

-

Cool the solution in an ice bath.

-

Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (75 mL, 75 mmol) dropwise over 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir overnight at room temperature.

-

Carefully quench the reaction by the slow addition of ice water, followed by a saturated aqueous sodium carbonate solution until gas evolution ceases.

-

Remove the tetrahydrofuran by distillation under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography to afford (2-Bromo-5-methoxyphenyl)methanamine as a white powder.

Part 2: Conversion to Hydrochloride Salt

The purified free base is converted to its hydrochloride salt to improve stability and handling. This is a standard acid-base reaction.

Experimental Protocol: Formation of the Hydrochloride Salt

This protocol is a general method for the conversion of a benzylamine to its hydrochloride salt.

Materials:

-

(2-Bromo-5-methoxyphenyl)methanamine (free base)

-

Anhydrous diethyl ether (Et₂O)

-

Hydrogen chloride solution (2.0 M in diethyl ether) or anhydrous HCl gas

Procedure:

-

In a clean, dry flask, dissolve the purified (2-Bromo-5-methoxyphenyl)methanamine in anhydrous diethyl ether (approximately 10-20 mL of ether per gram of amine).

-

Stir the solution at room temperature.

-

Slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise to the stirred solution. The hydrochloride salt will precipitate as a white solid.

-

Continue the addition of the HCl solution until no further precipitation is observed.

-

Stir the resulting slurry for an additional 30 minutes at room temperature to ensure complete conversion.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess HCl and soluble impurities.

-

Dry the resulting white solid under vacuum to yield (2-Bromo-5-methoxyphenyl)methanamine hydrochloride.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the methoxy protons, and the ammonium protons. The aromatic protons will appear as a complex multiplet in the range of δ 6.8-7.5 ppm. The benzylic methylene protons (CH₂) will likely appear as a singlet or a broad singlet around δ 4.0-4.2 ppm. The methoxy group (OCH₃) protons will be a sharp singlet at approximately δ 3.8 ppm. The ammonium protons (NH₃⁺) will be a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The aromatic carbons will resonate in the region of δ 110-160 ppm. The benzylic carbon (CH₂) will appear around δ 40-45 ppm, and the methoxy carbon (OCH₃) will be observed at approximately δ 55-56 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For (2-Bromo-5-methoxyphenyl)methanamine hydrochloride, the mass spectrum of the free base would be observed. The molecular ion peak [M+H]⁺ for the free base (C₈H₁₀BrNO) would show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity at m/z 216 and 218.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique to assess the purity of the compound. A reverse-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid. The purity is determined by the area percentage of the main peak.

Applications in Drug Discovery and Development

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride serves as a pivotal intermediate in the synthesis of a range of biologically active molecules. Its utility stems from the ability to use the bromine atom as a point of diversification through various coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

Serotonin 5-HT2A Receptor Agonists

A significant application of this building block is in the synthesis of potent and selective serotonin 5-HT2A receptor agonists. The 5-HT2A receptor is a key target in the central nervous system, implicated in various neurological and psychiatric disorders. The phenethylamine scaffold, which can be accessed from (2-Bromo-5-methoxyphenyl)methanamine, is a well-established pharmacophore for 5-HT2A agonists. The 2-bromo-5-methoxy substitution pattern is a key feature in several known potent 5-HT2A agonists.

Tubulin Polymerization Inhibitors

The substituted phenylmethanamine moiety is also a key structural element in certain classes of anticancer agents that function as tubulin polymerization inhibitors. These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The (2-Bromo-5-methoxyphenyl)methanamine scaffold can be elaborated to produce compounds that bind to the colchicine site on tubulin, thereby inhibiting its polymerization.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (2-Bromo-5-methoxyphenyl)methanamine hydrochloride. The following information is based on data for the hydrochloride salt and structurally related compounds.

Hazard Identification:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

First Aid Measures:

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined structure and reactive handles allow for the systematic exploration of chemical space in the pursuit of novel therapeutic agents, particularly in the areas of neuroscience and oncology. The protocols and data presented in this guide are intended to provide a solid foundation for researchers utilizing this compound in their synthetic endeavors. Adherence to rigorous synthetic and analytical practices, coupled with stringent safety protocols, will ensure the successful and safe application of this important chemical intermediate.

References

-

Appchem. (2-Bromo-5-methoxyphenyl)methanamine hydrochloride. Available at: [Link]

-

MySkinRecipes. (2-Bromo-5-methoxyphenyl)methanamine. Available at: [Link]

-

Alichem. (2-bromo-5-methoxyphenyl)methanaminehydrochloride [CAS: 1170783-74-0]. Available at: [Link]

-

University of Wisconsin-La Crosse. Synthesis of Serotonin Agonists as 5-HT2A and 5-HT2C Receptor Molecular Probes. Available at: [Link]

-

National Center for Biotechnology Information. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. Available at: [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. 1170783-74-0|(2-Bromo-5-methoxyphenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 3. (2-Bromo-5-methoxyphenyl)methanamine hydrochloride | 1170783-74-0 [sigmaaldrich.com]

- 4. ivychem.com [ivychem.com]

- 5. (2-Bromo-5-methoxyphenyl)methanamine hydrochloride - CAS:1170783-74-0 - 北京欣恒研科技有限公司 [konoscience.com]

synthesis of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride

An In-depth Technical Guide to the Synthesis of (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride

Abstract

(2-Bromo-5-methoxyphenyl)methanamine and its hydrochloride salt are valuable molecular building blocks in organic and medicinal chemistry, frequently utilized in the synthesis of complex target molecules and active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of the principal synthetic strategies for preparing (2-Bromo-5-methoxyphenyl)methanamine hydrochloride, designed for researchers, chemists, and drug development professionals. We will dissect two primary, field-proven synthetic pathways: the reductive amination of 2-bromo-5-methoxybenzaldehyde and the reduction of 2-bromo-5-methoxybenzonitrile. The discussion emphasizes the underlying chemical principles, causality behind procedural choices, and detailed, step-by-step protocols. The objective is to equip scientists with the necessary knowledge to confidently select and execute the optimal synthesis for their specific research and development needs.

Introduction and Retrosynthetic Analysis

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride is a primary benzylamine derivative featuring a bromine atom and a methoxy group on the phenyl ring. This substitution pattern makes it a versatile intermediate. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the amine functionality is a key site for amide bond formation, alkylation, and other derivatizations. The hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling compared to the free base.[2]

A logical retrosynthetic analysis reveals two convergent and practical approaches to the target molecule, centered on the formation of the benzylic amine.

Caption: Retrosynthetic analysis of the target compound.

This analysis identifies two key precursors: 2-bromo-5-methoxybenzaldehyde [3][4] for Pathway I and 2-bromo-5-methoxybenzonitrile [5] for Pathway II. The following sections will detail the synthesis from each of these intermediates.

Physicochemical and Structural Data

A summary of the key properties for the target compound and its free base is provided below for reference.

| Property | (2-Bromo-5-methoxyphenyl)methanamine (Free Base) | (2-Bromo-5-methoxyphenyl)methanamine HCl |

| CAS Number | 887581-09-1[6][7] | 1170783-74-0[2] |

| Molecular Formula | C₈H₁₀BrNO[6][7] | C₈H₁₁BrClNO[2][8] |

| Molecular Weight | 216.08 g/mol [6][7] | 252.54 g/mol [2][8] |

| Monoisotopic Mass | 214.99458 Da[7] | - |

| SMILES | COC1=CC(=C(C=C1)Br)CN[7][9] | COC1=CC(=C(C=C1)Br)CN.Cl |

Synthetic Pathway I: Reductive Amination

Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds.[10] The process involves the initial reaction of an aldehyde or ketone with an amine source (here, ammonia) to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired amine. A key advantage is the ability to use reducing agents that are selective for the iminium ion over the starting aldehyde, preventing the side-reaction of aldehyde reduction to an alcohol.[11]

Caption: Workflow for the reductive amination pathway.

Synthesis of Precursor: 2-Bromo-5-methoxybenzaldehyde

The starting aldehyde is commercially available but can also be synthesized. A common method is the formylation of p-bromoanisole.[12]

-

Reaction: Rieche formylation of 4-bromoanisole.

-

Reagents: Titanium tetrachloride (TiCl₄) as a Lewis acid and dichloromethyl methyl ether (Cl₂CHOCH₃) as the formyl cation equivalent.[12]

-

Rationale: TiCl₄ activates the dichloromethyl methyl ether, facilitating electrophilic aromatic substitution onto the electron-rich p-bromoanisole ring. The formyl group is directed ortho to the activating methoxy group.

Experimental Protocol: Reductive Amination

This protocol uses sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent ideal for this transformation as it does not readily reduce the starting aldehyde.

-

Reaction Setup: To a solution of 2-bromo-5-methoxybenzaldehyde (1.0 eq) in an appropriate solvent (e.g., 1,2-dichloroethane or dichloromethane) in a round-bottom flask, add ammonium acetate (NH₄OAc, ~1.5 eq).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq) portion-wise to the stirred suspension. The reaction is often mildly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Isolation of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (2-Bromo-5-methoxyphenyl)methanamine free base. Purification can be achieved via silica gel column chromatography if necessary.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified (2-Bromo-5-methoxyphenyl)methanamine free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Precipitation: To the stirred solution, add a 2M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately.

-

Isolation: Continue stirring for 30 minutes, then collect the solid product by vacuum filtration.

-

Drying: Wash the filter cake with cold diethyl ether and dry under vacuum to yield the final (2-Bromo-5-methoxyphenyl)methanamine hydrochloride.

Synthetic Pathway II: Nitrile Reduction

An alternative and equally robust strategy is the reduction of a nitrile functional group.[5] This method directly converts the C≡N group of 2-bromo-5-methoxybenzonitrile to the primary amine (-CH₂NH₂). This transformation can be accomplished using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or borane complexes, or through catalytic hydrogenation.[6][13][14]

Caption: Workflow for the nitrile reduction pathway.

Synthesis of Precursor: 2-Bromo-5-methoxybenzonitrile

The nitrile precursor can be synthesized from 2-bromo-5-methoxyaniline via the Sandmeyer reaction or from 2-bromo-5-methoxybenzoic acid.[5] The latter involves converting the carboxylic acid to a primary amide, followed by dehydration.

Experimental Protocol: Nitrile Reduction using Borane-THF

This protocol uses a borane-tetrahydrofuran (BH₃-THF) complex, which is a powerful but more selective reducing agent than LiAlH₄, offering a safer and often cleaner reaction profile.[6]

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-5-methoxybenzonitrile (1.0 eq) in dry tetrahydrofuran (THF).[6]

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃-THF, ~1.6 eq) dropwise over 30 minutes.[6]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.[6]

-

Workup and Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding ice water, followed by a saturated aqueous sodium carbonate solution.[6] This step is crucial to safely decompose the excess borane and hydrolyze the intermediate borane-amine complex.

-

Isolation of Free Base: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base.[6]

-

Purification and Salt Formation: Purify the crude product by silica gel column chromatography. The purified amine can then be converted to its hydrochloride salt as described in Section 3.3 .

Comparison of Synthetic Pathways

The choice between Pathway I and Pathway II depends on several factors, including starting material availability, scale, and safety considerations.

| Feature | Pathway I: Reductive Amination | Pathway II: Nitrile Reduction |

| Key Precursor | 2-Bromo-5-methoxybenzaldehyde | 2-Bromo-5-methoxybenzonitrile |

| Key Reagents | NH₄OAc, NaBH(OAc)₃ | BH₃-THF or LiAlH₄ |

| Reaction Conditions | Generally mild (room temperature) | Requires inert atmosphere and careful quenching (especially LiAlH₄) |

| Advantages | High functional group tolerance; uses milder, safer reagents. | Often high-yielding; direct conversion from a stable nitrile. |

| Disadvantages | Potential for over-alkylation (if not using ammonia equivalent). | Uses highly reactive and moisture-sensitive reagents (LiAlH₄, BH₃). |

Conclusion

The is reliably achieved through two primary synthetic routes. The reductive amination of 2-bromo-5-methoxybenzaldehyde offers a method with high functional group compatibility and operational simplicity using modern, selective reducing agents. Alternatively, the reduction of 2-bromo-5-methoxybenzonitrile provides a direct and often high-yielding approach, albeit one that requires more stringent handling of reactive hydride reagents. Both pathways culminate in a straightforward acid-base reaction to form the stable and easily handled hydrochloride salt. The selection of the optimal route will be guided by laboratory-specific constraints, including precursor availability, scale, and safety infrastructure. This guide provides the foundational, expert-vetted knowledge for scientists to successfully synthesize this important chemical intermediate.

References

-

PrepChem.com. Synthesis of 5-bromo-2-methoxybenzaldehyde. [Link]

-

SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]

-

PubChemLite. (2-bromo-5-methoxyphenyl)methanamine hydrochloride (C8H10BrNO). [Link]

-

PubChem. (2-Bromo-5-methoxyphenyl)methanamine. [Link]

-

Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]

-

PubChem. 2-Bromo-5-methoxybenzaldehyde. [Link]

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

MySkinRecipes. (2-Bromo-5-methoxyphenyl)methanamine. [Link]

-

MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

YouTube. NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. [Link]

- Google Patents. Process for producing 2-bromo-5-methoxybenzyl bromide.

-

PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]

-

PubChemLite. 2-bromo-5-methoxybenzaldehyde (C8H7BrO2). [Link]

- Google Patents. Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]

-

ChemRxiv. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. [Link]

-

Wikipedia. Methedrone. [Link]

- Google Patents. Synthesis method of 5-bromo-2-methoxyphenol.

-

University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]

-

ResearchGate. The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. [Link]

-

ACS Publications, Organic Letters. Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E. [Link]

-

CABI Digital Library. Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. [Link]

Sources

- 1. (2-Bromo-5-methoxyphenyl)methanamine [myskinrecipes.com]

- 2. (2-Bromo-5-methoxyphenyl)methanamine hydrochloride - CAS:1170783-74-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. 2-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 344480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2-bromo-5-methoxybenzaldehyde (C8H7BrO2) [pubchemlite.lcsb.uni.lu]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-BROMO-5-METHOXYBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 7. (2-Bromo-5-methoxyphenyl)methanamine | C8H10BrNO | CID 24691009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. PubChemLite - (2-bromo-5-methoxyphenyl)methanamine hydrochloride (C8H10BrNO) [pubchemlite.lcsb.uni.lu]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. prepchem.com [prepchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride is a pivotal chemical intermediate, serving as a versatile building block in the landscape of organic synthesis and medicinal chemistry. Its unique substitution pattern—featuring a bromine atom, a methoxy group, and a methanamine side chain—provides a rich platform for the construction of complex molecular architectures. This guide furnishes an in-depth analysis of its physicochemical properties, outlines a detailed and validated synthetic protocol, and explores its strategic applications, particularly in the development of novel therapeutic agents. The content herein is designed to equip researchers, chemists, and drug development professionals with the technical insights required to effectively utilize this compound in their research endeavors.

Physicochemical Properties and Structural Data

The hydrochloride salt of (2-Bromo-5-methoxyphenyl)methanamine offers enhanced stability and improved handling characteristics compared to its free base form, making it a preferred choice for storage and synthetic applications. The fundamental properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (2-Bromo-5-methoxyphenyl)methanamine hydrochloride | [1][2] |

| CAS Number | 1170783-74-0 | [1][2] |

| Molecular Formula | C₈H₁₁BrClNO | [1][2][3] |

| Molecular Weight | 252.54 g/mol | [2][3] |

| Free Base Formula | C₈H₁₀BrNO | [4][5] |

| Free Base Mol. Weight | 216.08 g/mol | [4][5] |

| Appearance | Typically an off-white to white crystalline solid | General chemical knowledge |

| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere. | [4] |

Synthesis Pathway and Experimental Protocol

The synthesis of (2-Bromo-5-methoxyphenyl)methanamine is most commonly achieved through the reduction of the corresponding benzonitrile precursor. This transformation is a cornerstone of amine synthesis, valued for its efficiency and reliability. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction.

Synthetic Workflow Diagram

The following diagram illustrates the validated two-step synthesis from 2-Bromo-5-methoxybenzonitrile to the final hydrochloride salt product.

Caption: Synthesis workflow for (2-Bromo-5-methoxyphenyl)methanamine hydrochloride.

Detailed Synthesis Protocol: Reduction of 2-Bromo-5-methoxybenzonitrile

This protocol is adapted from established literature procedures for the reduction of benzonitriles to benzylamines.[6]

Materials:

-

2-Bromo-5-methoxybenzonitrile

-

Borane-tetrahydrofuran complex (1.0 M solution in THF)

-

Dry Tetrahydrofuran (THF)

-

Saturated aqueous sodium carbonate solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Bromo-5-methoxybenzonitrile (1 equivalent) in dry THF.

-

Cooling: Cool the solution in an ice bath to 0°C. This is critical to control the exothermic reaction upon addition of the reducing agent.

-

Addition of Reducing Agent: Slowly add a solution of borane-tetrahydrofuran complex (1.6 equivalents) dropwise over 30 minutes, maintaining the internal temperature below 5°C. The borane complex is a highly effective and selective reagent for reducing nitriles to primary amines.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir overnight at room temperature to ensure complete conversion.

-

Quenching: Carefully quench the reaction by slowly adding ice water, followed by a saturated aqueous solution of sodium carbonate. This step neutralizes the reaction and hydrolyzes any remaining borane complexes. Caution: This process can generate hydrogen gas and should be performed in a well-ventilated fume hood.

-

Extraction: Remove the THF under reduced pressure. Extract the resulting aqueous residue with ethyl acetate (3x). The organic layers are combined.

-

Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. This removes residual water and inorganic salts.

-

Purification: Concentrate the dried organic solution under reduced pressure to yield the crude product. Purify the residue via silica gel column chromatography to afford pure 1-(2-bromo-5-methoxyphenyl)methanamine as the free base.[6]

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl (as a solution in ether or dioxane) to precipitate the hydrochloride salt, which can then be collected by filtration.

Applications in Medicinal Chemistry and Drug Development

The (2-Bromo-5-methoxyphenyl)methanamine scaffold is of significant interest to medicinal chemists. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups to explore the chemical space around the core structure.

Role as a Precursor for Kinase Inhibitors

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention.[7] Research has shown that structures derived from substituted bromo-methoxy-pyridines and anilines are effective scaffolds for potent dual PI3K/mTOR inhibitors.[7] The (2-Bromo-5-methoxyphenyl)methanamine core provides a foundational structure from which sulfonamide and other derivatives can be synthesized. These derivatives have demonstrated strong anti-proliferative activity against cancer cell lines, validating the utility of this chemical motif in oncology drug discovery.[7]

Building Block for Neurological Drug Candidates

Derivatives of related bromo-hydroxy-methoxybenzaldehydes are utilized in the synthesis of compounds targeting neurodegenerative diseases. For instance, these structures serve as precursors for synthesizing analogs of galanthamine, a known acetylcholinesterase (AChE) inhibitor used to treat Alzheimer's disease. The structural elements of (2-Bromo-5-methoxyphenyl)methanamine make it a valuable intermediate for creating libraries of compounds to screen for activity against various neurological targets.

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be strictly followed when handling (2-Bromo-5-methoxyphenyl)methanamine hydrochloride.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin, eyes, and clothing.[9]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place as recommended.[4] It should be kept away from strong oxidizing agents and strong bases.[8]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Crucial Note: This guide provides general safety information. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before commencing any experimental work.

Conclusion

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride is more than a simple chemical; it is an enabling tool for innovation in the pharmaceutical and life sciences. Its well-defined physicochemical properties, coupled with established synthetic routes and proven utility as a versatile scaffold, underscore its importance. For researchers engaged in the rational design of novel kinase inhibitors, neurological agents, or other complex molecular targets, this compound represents a strategic and valuable starting point for discovery.

References

- BLD Pharm. (2-Bromo-5-methoxyphenyl)methanamine.

- BLD Pharm. (2-Bromo-5-methoxyphenyl)methanamine hydrochloride.

- A2024444. (2-Bromo-5-methoxyphenyl)methanamine hydrochloride.

- PubChem. (2-Bromo-5-methoxyphenyl)methanamine.

- Fisher Scientific.

- Thermo Fisher Scientific.

- ChemicalBook. 2-BROMO-5-METHOXYBENZYLAMINE synthesis.

- Santa Cruz Biotechnology. (2-bromo-5-methoxyphenyl)methanamine hydrochloride.

- NINGBO INNO PHARMCHEM CO.,LTD.

- BenchChem.

- Tokyo Chemical Industry. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.

Sources

- 1. 1170783-74-0|(2-Bromo-5-methoxyphenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 2. (2-Bromo-5-methoxyphenyl)methanamine hydrochloride - CAS:1170783-74-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. scbt.com [scbt.com]

- 4. 887581-09-1|(2-Bromo-5-methoxyphenyl)methanamine|BLD Pharm [bldpharm.com]

- 5. (2-Bromo-5-methoxyphenyl)methanamine | C8H10BrNO | CID 24691009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-BROMO-5-METHOXYBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride safety and handling

An In-Depth Technical Guide to the Safe Handling of (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It outlines the essential safety protocols and handling procedures for (2-Bromo-5-methoxyphenyl)methanamine hydrochloride (CAS RN: 153708-20-4). The information herein is synthesized from established safety data for structurally related compounds and general best practices for chemical hygiene. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Compound Identification and Properties

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride is a substituted aromatic amine, often used as a building block in medicinal chemistry and organic synthesis. Understanding its fundamental properties is the first step in a robust safety assessment.

| Property | Value | Source |

| Chemical Name | (2-bromo-5-methoxyphenyl)methanamine hydrochloride | PubChem[1] |

| Molecular Formula | C₈H₁₁BrClNO | Derived |

| Molecular Weight | 252.54 g/mol | Derived |

| CAS Number | 153708-20-4 | - |

| Appearance | White to off-white solid (typical for similar compounds) | Spectrum Chemical[2] |

| Synonyms | 2-Bromo-5-methoxybenzylamine hydrochloride | - |

Hazard Identification and Risk Assessment

While a comprehensive toxicological profile for this specific salt is not fully established, data from analogous bromo-methoxy-phenyl compounds indicate several potential hazards. A thorough risk assessment must be conducted before any handling.

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4][5][6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5][6][8][9] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4][5][6][8] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[5][6][9] |

Causality of Hazards: The hazardous nature of this compound can be attributed to its structure. The brominated aromatic ring can be irritating and toxic, while the primary amine group can cause skin and eye irritation or burns. As a fine powder, it poses an inhalation risk, potentially leading to respiratory tract irritation.[5][6][9]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory, prioritizing engineering controls and supplementing with appropriate PPE.

Engineering Controls

The primary line of defense is to handle the material in a controlled environment.

-

Chemical Fume Hood: All weighing, transfers, and solution preparations must be conducted inside a certified chemical fume hood to contain dust and potential vapors.[10]

-

Ventilation: Ensure good general laboratory ventilation to dilute any fugitive emissions.[10][11]

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[5][8]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The following are mandatory:

| Protection Type | Specification | Rationale |

| Eye/Face | Tightly fitting safety goggles with side-shields or a full-face shield.[6][12][13] | Protects against splashes and airborne dust from contacting the eyes.[3] |

| Hand | Chemical-impermeable gloves (e.g., Nitrile).[6][12] | Gloves must be inspected for integrity before use and disposed of after handling or if contamination is suspected.[6][14] Prevents direct skin contact. |

| Body | A flame-resistant lab coat and closed-toe shoes.[3][12] | Protects skin from accidental spills and contamination. |

| Respiratory | A NIOSH-approved respirator with appropriate cartridges. | Required if working outside a fume hood, if dust is generated, or during spill cleanup.[3][14][15] |

Standard Operating Protocol for Safe Handling

Adherence to a strict, step-by-step protocol minimizes the risk of exposure.

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the fume hood is operational and the work surface is decontaminated.

-

Weighing and Transfer:

-

Perform all weighing operations on an analytical balance inside the fume hood.

-

Use anti-static weigh paper or a tared container to prevent dispersal of the solid powder.

-

Utilize a spatula for all transfers; avoid pouring the solid to minimize dust generation.[16]

-

-

Dissolution:

-

Add the solvent to the vessel containing the weighed compound slowly.

-

Keep the container covered as much as possible during this process.

-

-

Post-Handling:

-

Thoroughly decontaminate all equipment and the work surface within the fume hood.

-

Carefully remove PPE, avoiding contact with contaminated outer surfaces, and dispose of it in the designated hazardous waste container.[3]

-

Wash hands and any exposed skin thoroughly with soap and water after completing the work.[4][8][10]

-

Storage and Incompatibility

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][8][10][11][12] The storage area should be secure and accessible only to authorized personnel.[2][5][8][10][12]

-

Incompatible Materials: Keep away from strong oxidizing agents, acids, and other incompatible materials to prevent vigorous or exothermic reactions.[4][5][8][12]

Emergency Protocols

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures

| Exposure Route | Action |

| Inhalation | Move the person to fresh air at once.[17] If breathing is difficult or has stopped, provide artificial respiration.[17] Seek immediate medical attention.[2][6][8][12] |

| Skin Contact | Immediately remove all contaminated clothing.[10][12] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][8] Seek immediate medical attention.[2][12] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][12][17] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[2][8][12] |

| Ingestion | Do NOT induce vomiting.[2][10][18] Rinse the mouth thoroughly with water.[6][12] Seek immediate medical attention.[2][10][12] |

Accidental Release (Spill) Protocol

-

Evacuate: Immediately alert others and evacuate non-essential personnel from the spill area.[3][16]

-

Ventilate: Ensure the area is well-ventilated, keeping the spill contained within a fume hood if possible.[16][19]

-

Protect: Don all appropriate PPE, including respiratory protection.[19]

-

Contain & Clean: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[10][19] Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[6] Avoid creating dust.[14]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Waste Disposal

All waste streams containing (2-Bromo-5-methoxyphenyl)methanamine hydrochloride must be treated as hazardous.

-

Chemical Waste: Dispose of the chemical and any contaminated materials (e.g., absorbent, weigh paper) in a designated, labeled hazardous waste container.[3][16]

-

Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.[3]

-

Regulations: All disposal must comply with local, state, and federal environmental regulations.[20][21] Do not pour waste down the drain.[6][19][21]

Safety Workflow Visualization

The following diagram illustrates the lifecycle for the safe handling of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride, from procedural planning through to final disposal.

Caption: Workflow for the safe handling of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride.

References

-

First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. Retrieved from [Link]

-

(2-Bromo-5-fluoro-3-methoxyphenyl)methanamine. (n.d.). PubChem. Retrieved from [Link]

-

(2-bromo-5-methoxyphenyl)methanamine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. PubChemLite - (2-bromo-5-methoxyphenyl)methanamine hydrochloride (C8H10BrNO) [pubchemlite.lcsb.uni.lu]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. echemi.com [echemi.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 18. fishersci.com [fishersci.com]

- 19. co.monmouth.nj.us [co.monmouth.nj.us]

- 20. fishersci.com [fishersci.com]

- 21. orgchemboulder.com [orgchemboulder.com]

Spectroscopic Blueprint of (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride: A Guide for Advanced Drug Development

This technical guide provides an in-depth analysis of the spectroscopic characteristics of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride (CAS Number: 1170783-74-0), a key building block in contemporary pharmaceutical synthesis.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of expected spectroscopic signatures, grounded in fundamental principles and validated by comparative data from structurally similar molecules. Our objective is to provide a robust framework for compound verification, quality control, and the anticipation of analytical behavior.

Molecular Structure and Predicted Spectroscopic Behavior

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative with a molecular formula of C₈H₁₁BrClNO and a molecular weight of 252.54 g/mol .[3] The structure presents several key features that dictate its spectroscopic profile: a 1,2,4-trisubstituted benzene ring, a methoxy group (-OCH₃), a bromine atom, and a protonated aminomethyl group (-CH₂NH₃⁺).

The hydrochloride salt form ensures solubility in polar solvents, such as D₂O or DMSO-d₆, which is a primary consideration for Nuclear Magnetic Resonance (NMR) spectroscopy. The protonation of the amine group will significantly influence the chemical shift of the adjacent methylene protons and will also be evident in Infrared (IR) spectroscopy. The presence of bromine, with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will be a definitive marker in Mass Spectrometry (MS).

Caption: Molecular Structure of (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For (2-Bromo-5-methoxyphenyl)methanamine hydrochloride, both ¹H and ¹³C NMR will provide unambiguous evidence of its identity and purity.

Recommended Experimental Protocol: ¹H and ¹³C NMR

The following protocol is a self-validating system designed for acquiring high-quality NMR data for this compound.

-

Sample Preparation: Dissolve 10-15 mg of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its residual proton signal (~2.50 ppm) does not typically interfere with the aromatic or methylene signals of interest, and the acidic amine protons will be observable.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Spectral Width: -2 to 12 ppm.

-

Scans: 16-32 scans to ensure a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Pulse Angle: 30-45 degrees.

-

-

¹³C NMR Acquisition:

-

Spectral Width: 0 to 180 ppm.

-

Scans: 1024 or more scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Technique: Proton-decoupled (zgpg) to produce singlet peaks for each unique carbon.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO signal at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the methoxy protons, and the ammonium protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~8.4 - 8.8 | Broad Singlet | 3H | -NH₃⁺ | The protons on the nitrogen are acidic and exchangeable. In DMSO-d₆, they typically appear as a broad signal. |

| ~7.5 - 7.6 | Doublet (d) | 1H | H-6 (Aromatic) | This proton is ortho to the electron-withdrawing -CH₂NH₃⁺ group and will be downfield. It will appear as a doublet due to coupling with H-4. |

| ~7.2 - 7.3 | Doublet (d) | 1H | H-3 (Aromatic) | This proton is ortho to the bromine atom. Its chemical shift is influenced by both the bromine and the para-methoxy group. It will appear as a doublet from coupling to H-4. |

| ~7.0 - 7.1 | Doublet of Doublets (dd) | 1H | H-4 (Aromatic) | This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. |

| ~4.0 - 4.2 | Singlet/Broad Singlet | 2H | -CH₂- | The methylene protons are adjacent to the electron-withdrawing ammonium group, shifting them significantly downfield. Due to the nearby chiral center created by protonation, they might appear as a singlet or slightly broadened. |

| ~3.8 | Singlet (s) | 3H | -OCH₃ | The methoxy group protons are shielded and typically appear as a sharp singlet. This is consistent with data from related compounds like 2-Bromo-5-methoxyphenol, where the methoxy signal appears at 3.86 ppm.[4] |

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, corresponding to the six aromatic carbons and the two aliphatic carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~159 | C-5 (C-O) | The carbon attached to the oxygen of the methoxy group is highly deshielded and will appear furthest downfield in the aromatic region, consistent with data from 2-bromo-5-methoxyphenyl methanesulfonate (~159.9 ppm).[4] |

| ~135 | C-1 (C-CH₂) | The ipso-carbon attached to the aminomethyl group. |

| ~133 | C-3 | Aromatic CH carbon adjacent to the bromine. |

| ~118 | C-6 | Aromatic CH carbon. |

| ~116 | C-4 | Aromatic CH carbon. |

| ~115 | C-2 (C-Br) | The carbon directly bonded to bromine is deshielded, but less so than the carbon bonded to oxygen. Its signal is often broadened due to the quadrupolar moment of the bromine atom. |

| ~55-56 | -OCH₃ | The methoxy carbon is highly shielded and appears in the typical range for such functional groups. This is seen in related structures.[4] |

| ~40-45 | -CH₂- | The benzylic carbon, shifted downfield by the adjacent nitrogen. |

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound.

Recommended Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in methanol or acetonitrile/water (1:1).

-

Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source, operating in positive ion mode. A high-resolution instrument (e.g., TOF or Orbitrap) is recommended for accurate mass measurement.

-

Ionization: ESI in positive mode will readily protonate the free amine if the analysis is done on the free base, or show the cationic part of the salt.

-

Mass Analysis: Scan a mass range of m/z 50-400.

Predicted Mass Spectrum and Interpretation

The key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of one bromine atom.

-

Molecular Ion ([M+H]⁺): The spectrum is expected to show two major peaks of nearly equal intensity at m/z 216.0 and 218.0 . This corresponds to the protonated free base, [C₈H₁₀⁷⁹BrNO + H]⁺ and [C₈H₁₀⁸¹BrNO + H]⁺. This prediction is directly supported by experimental LCMS analysis of the free base, which reported m/z = 216.9, 219.0 for [M+H]⁺.[5] PubChem's predicted monoisotopic mass for the [M+H]⁺ ion is 216.00186 Da.[1]

Sources

- 1. PubChemLite - (2-bromo-5-methoxyphenyl)methanamine hydrochloride (C8H10BrNO) [pubchemlite.lcsb.uni.lu]

- 2. (2-Bromo-5-methoxyphenyl)methanamine hydrochloride - CAS:1170783-74-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. (2-Bromo-5-methoxyphenyl)methanamine | C8H10BrNO | CID 24691009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. 2-BROMO-5-METHOXYBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]

solubility of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride in Organic Solvents

Introduction: Understanding the Molecule

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride (CAS No. 1170783-74-0) is a substituted benzylamine derivative.[1][2][3] Such compounds are valuable building blocks in medicinal chemistry and organic synthesis, often serving as precursors for more complex molecular targets in drug discovery.[4] The solubility of this hydrochloride salt is a critical physicochemical parameter that dictates its handling, reaction conditions, purification, and potential formulation pathways. As a hydrochloride salt of a primary amine, its solubility characteristics are dominated by the high polarity of the ammonium group, balanced by the more lipophilic nature of the substituted bromophenyl ring.[5][6]

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride. It moves from theoretical prediction to practical application, offering researchers a robust methodology for their work.

Part 1: Theoretical Solubility Profile and Solvent Selection Rationale

The principle of "like dissolves like" is the cornerstone of solubility prediction. The structure of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride contains distinct regions influencing its interaction with solvents:

-

The Ammonium Hydrochloride Group (-CH₂NH₃⁺Cl⁻): This is an ionic, highly polar functional group capable of strong hydrogen bonding and ion-dipole interactions. This group confers solubility in polar solvents, particularly polar protic solvents. The conversion of the free base amine to its hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility and improve bioavailability.[6]

-

The Methoxy Group (-OCH₃): This is a moderately polar group that can act as a hydrogen bond acceptor.

-

The Bromophenyl Ring: This is the largest and most non-polar component of the molecule. Its hydrophobicity will limit solubility in highly polar solvents and promote solubility in solvents with some non-polar character.

Based on this structure, a tiered approach to solvent selection for solubility screening is recommended.

Tier 1: High-Probability Solvents (Polar Protic)

These solvents are capable of both hydrogen bond donation and acceptance and can effectively solvate the ionic hydrochloride group.

-

Methanol (MeOH) & Ethanol (EtOH): High polarity and hydrogen bonding capability are expected to lead to good solubility. General principles for amine hydrochlorides suggest high solubility in these solvents.[5]

-

Water (H₂O): While this guide focuses on organic solvents, water is the ultimate polar protic solvent. Amine hydrochlorides are specifically designed to be water-soluble.[6][7]

Tier 2: Moderate-Probability Solvents (Polar Aprotic)

These solvents possess high dipole moments but do not donate hydrogen bonds. They are effective at solvating cations but less so for anions (Cl⁻).

-

Dimethyl Sulfoxide (DMSO) & N,N-Dimethylformamide (DMF): These are powerful, highly polar aprotic solvents. Data for analogous compounds like 2-bromo-4,5-Dimethoxyphenethylamine hydrochloride show solubility in both DMF (5 mg/ml) and DMSO (1 mg/ml), suggesting moderate solubility is likely.[8]

-

Acetonitrile (MeCN): A less polar aprotic solvent where moderate solubility might be expected.[5]

Tier 3: Low-Probability Solvents (Less Polar & Non-Polar)

These solvents lack the polarity to effectively solvate the ionic hydrochloride group, and solubility is expected to be poor.

-

Dichloromethane (DCM) & Chloroform (CHCl₃): While having a dipole moment, their ability to dissolve ionic salts is limited. Data for the similar compound 4-bromo-2,5-dimethoxyphenethylamine hydrochloride indicates solubility in chloroform.[9]

-

Tetrahydrofuran (THF) & Diethyl Ether (Et₂O): Ethers are poor solvents for salts.[10]

-

Toluene & Hexane: These non-polar solvents are highly unlikely to dissolve significant quantities of the salt.[5]

Part 2: A Validated Protocol for Experimental Solubility Determination

To obtain reliable and reproducible data, the isothermal equilibrium shake-flask method is the gold standard. This protocol ensures that the solution is truly saturated at a given temperature.

Experimental Workflow for Solubility Determination

Caption: Workflow for Isothermal Solubility Determination.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride into a series of glass vials. An excess is critical to ensure saturation is reached.

-

Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but 48 hours is preferable to ensure stability.

-

Trustworthiness Check: After the initial equilibration period, take a sample for analysis. Continue agitating for another 4-6 hours and take a second sample. If the concentrations are within 5% of each other, equilibrium has been reached.

-

-

Sampling and Preparation:

-

Remove vials from the shaker and allow them to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Carefully draw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean, tared vial. This step is crucial to remove all undissolved particulates.

-

Accurately weigh the filtered sample, then dilute it with a suitable mobile phase or solvent for analysis.

-

-

Quantification (HPLC Method Example):

-

Prepare a series of calibration standards of known concentrations of the compound.

-

Analyze the calibration standards and the diluted sample by a validated HPLC-UV method.

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for all dilution factors. The final solubility is typically expressed in mg/mL or g/100 mL.

-

Part 3: Data Presentation and Safety Considerations

Solubility Data Table

The results from the experimental protocol should be recorded systematically. The following table provides a template for organizing the findings.

| Solvent Class | Solvent | Experimentally Determined Solubility (mg/mL at 25°C) | Observations |

| Polar Protic | Methanol | To be determined | |

| Ethanol | To be determined | ||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | To be determined | |

| N,N-Dimethylformamide (DMF) | To be determined | ||

| Acetonitrile | To be determined | ||

| Less Polar | Dichloromethane (DCM) | To be determined | |

| Tetrahydrofuran (THF) | To be determined | ||

| Non-Polar | Toluene | To be determined |

Safety and Handling

As a research chemical, (2-Bromo-5-methoxyphenyl)methanamine hydrochloride should be handled with care. While a specific safety data sheet (SDS) is not widely available, data from analogous brominated and methoxy-substituted aromatic amines and acids provide guidance.[11][12][13]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[13]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[14]

-

Storage: Store in a cool, dry place in a tightly sealed container, protected from light and moisture.[14][15]

-

Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. It is classified as an irritant to the skin, eyes, and respiratory system.[11][13]

Conclusion

References

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

-

ResearchGate. (n.d.). O-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

-

Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65–8. Retrieved from [Link]

-

PubChemLite. (n.d.). (2-bromo-5-methoxyphenyl)methanamine hydrochloride (C8H10BrNO). Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

-

Appchem. (n.d.). (2-Bromo-5-methoxyphenyl)methanamine hydrochloride. Retrieved from [Link]

-

Zhuravlev, E. F., Gaifutdinova, R. K., & Nazmieva, I. S. (1976). Study of cosolubility of dysprosium chloride with hydrochloric-acid methyl amines in aqueous solutions. Zh. Neorg. Khim., 21(12), 3367-3372. Retrieved from [Link]

-

SWGDrug. (2005). 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE. Retrieved from [Link]

-

PubChem. (n.d.). (2-Bromo-5-methoxyphenyl)methanamine. Retrieved from [Link]

-

PubChem. (n.d.). (2-Bromo-5-fluoro-3-methoxyphenyl)methanamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

-

LookChem. (n.d.). BENZYL ALCOHOL. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-bromo-2,5-dimethoxyphenyl)-N-((2-methoxyphenyl)methyl)ethanamine;hydrochloride. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (2-Bromo-5-methoxyphenyl)methanamine. Retrieved from [Link]

-

PubChem. (n.d.). (2-Bromo-5-methoxyphenyl)methanol. Retrieved from [Link]

-

Boros, E., et al. (2020). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). Benzyl Alcohol. Retrieved from [Link]

Sources

- 1. 1170783-74-0|(2-Bromo-5-methoxyphenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 2. appchemical.com [appchemical.com]

- 3. (2-Bromo-5-methoxyphenyl)methanamine hydrochloride - CAS:1170783-74-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. (2-Bromo-5-methoxyphenyl)methanamine [myskinrecipes.com]

- 5. 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride (1159826-47-7) for sale [vulcanchem.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. caymanchem.com [caymanchem.com]

- 9. swgdrug.org [swgdrug.org]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride structural analysis

An In-Depth Technical Guide to the Structural Analysis of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative that serves as a crucial building block in the fields of organic synthesis and medicinal chemistry.[1] Its utility in the construction of more complex molecular architectures, particularly for active pharmaceutical ingredients (APIs), necessitates a robust and unambiguous confirmation of its structure and purity.[1] This guide provides a detailed exploration of the essential analytical techniques employed for the comprehensive structural elucidation of this compound.

The narrative that follows is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to explain the causality behind methodological choices, ensuring a self-validating analytical workflow. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supplemented by insights into X-ray Crystallography. The integration of data from these orthogonal techniques provides the highest level of confidence in structural assignment and quality assessment.

Molecular Identity and Physicochemical Properties

A foundational step in any structural analysis is the compilation of the compound's known properties. This data serves as a reference against which experimental results are compared.

| Property | Value | Source |

| IUPAC Name | (2-bromo-5-methoxyphenyl)methanamine hydrochloride | [2] |

| Molecular Formula | C₈H₁₁BrClNO | [3][4] |

| Molecular Weight | 252.54 g/mol | [4] |

| Monoisotopic Mass | 214.99458 Da (free base) | [2][5] |

| CAS Number | 1170783-74-0 | [3][6] |

| Canonical SMILES | COC1=CC(=C(C=C1)Br)CN.Cl | [5] |

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides unparalleled insight into the carbon-hydrogen framework by mapping the chemical environment of each nucleus. For (2-Bromo-5-methoxyphenyl)methanamine hydrochloride, both ¹H and ¹³C NMR are indispensable.

Expertise & Rationale: Why NMR is Primary

The power of NMR lies in its ability to provide atom-specific information. The chemical shift of a nucleus is highly sensitive to its local electronic environment, while spin-spin coupling reveals connectivity between neighboring nuclei. This allows for the piecing together of the molecular puzzle, confirming the precise arrangement of the methoxy group, bromine atom, and aminomethyl substituent on the aromatic ring.

Experimental Protocol: ¹H and ¹³C NMR

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Accurately weigh 10-20 mg of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt is often more soluble in these than in CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.[7]

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[7] Higher field strengths provide better signal dispersion and simplify spectral interpretation.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program to ensure each unique carbon appears as a singlet. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Data Interpretation: Decoding the Spectra

The expected NMR signals for the compound are predicted below. These predictions are based on established principles of NMR spectroscopy and data from structurally similar compounds.[8][9]

Predicted ¹H NMR Spectrum (in DMSO-d₆)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic H (H6) | ~7.6 | Doublet (d) | 1H | Ortho-coupled to H4. Deshielded by adjacent bromine. |

| Aromatic H (H4) | ~7.2 | Doublet of doublets (dd) | 1H | Ortho-coupled to H6 and meta-coupled to H3. |

| Aromatic H (H3) | ~7.0 | Doublet (d) | 1H | Meta-coupled to H4. Shielded by the methoxy group. |

| Benzyl CH₂ | ~4.0 | Singlet (s) or Quartet (q) | 2H | Adjacent to the aromatic ring and the -NH₃⁺ group. May show coupling to NH₃⁺ protons. |

| Methoxy OCH₃ | ~3.8 | Singlet (s) | 3H | Characteristic shift for an aryl methoxy group. |

| Ammonium NH₃⁺ | ~8.5 (variable) | Broad singlet (br s) | 3H | Chemical shift is concentration and temperature-dependent. Protons are acidic and may exchange. |

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C5 (C-OCH₃) | ~159 | Aromatic carbon attached to the strongly electron-donating oxygen atom. |

| C1 (C-CH₂NH₃⁺) | ~135 | Quaternary aromatic carbon. |

| C4 | ~125 | Aromatic CH carbon. |

| C6 | ~118 | Aromatic CH carbon. |

| C3 | ~115 | Aromatic CH carbon. |

| C2 (C-Br) | ~112 | Aromatic carbon attached to bromine; shielding effect. |

| OCH₃ | ~56 | Carbon of the methoxy group. |

| CH₂ | ~40 | Benzyl carbon, deshielded by the adjacent nitrogen. |

Workflow Visualization

Caption: Workflow for NMR-based structural elucidation.

Part 2: Mass Spectrometry (MS) - Molecular Weight and Elemental Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and elemental composition of a compound.

Expertise & Rationale: Why MS is Essential

For (2-Bromo-5-methoxyphenyl)methanamine, MS provides two critical pieces of evidence. First, it confirms the overall molecular mass. Second, and most importantly, it provides definitive proof of the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance. This results in a characteristic isotopic pattern (two peaks of nearly equal intensity, separated by 2 Da) for the molecular ion and any bromine-containing fragments, which is a highly reliable diagnostic tool.[7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source. ESI is the method of choice for pre-formed salts like hydrochlorides, as it generates ions directly from solution with minimal fragmentation.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The expected ion will be the protonated free base, [M+H]⁺. Scan a mass range appropriate for the compound, for example, m/z 50-500.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical calculated mass. Analyze the isotopic pattern to confirm the presence of bromine.

Data Interpretation: Predicting the Mass Spectrum

-

Molecular Ion: The free base has a molecular formula of C₈H₁₀BrNO.[2][5] In ESI+ mode, the expected species is [C₈H₁₀BrNO + H]⁺.

-

Expected m/z:

-

For the ⁷⁹Br isotope: [M+H]⁺ ≈ 216.0019 Da

-

For the ⁸¹Br isotope: [M+H]⁺ ≈ 217.9998 Da

-

-

Isotopic Pattern: The key diagnostic will be two peaks of nearly equal intensity at m/z ~216 and ~218, corresponding to the protonated molecule containing ⁷⁹Br and ⁸¹Br, respectively.

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation pathways could include the loss of the aminomethyl group (-CH₂NH₂) or cleavage of the C-Br bond.

Workflow Visualization

Caption: Workflow for Mass Spectrometry analysis.

Part 3: Complementary Techniques for Complete Characterization

While NMR and MS provide the core structural data, other techniques offer valuable confirmatory information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule based on their characteristic vibrations.

-

Rationale: For this compound, FT-IR is used to quickly verify the presence of the amine (as an ammonium salt), the aromatic ring, the ether linkage, and the C-Br bond.

-

Protocol: The spectrum is typically acquired from a small amount of solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[7]

-

Expected Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-2800 | N-H Stretch | Ammonium (-NH₃⁺) |

| 3050-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic (CH₂, OCH₃) |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl Ether |

| 700-500 | C-Br Stretch | Aryl Bromide |

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.

-

Rationale: While not a routine technique due to the requirement of high-quality single crystals, it provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry. The resulting crystal structure can serve as an absolute reference standard.[10][11]

-

Protocol: This involves growing a suitable single crystal from solution, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. The structure is then solved and refined using specialized software.

Synthesis Context and Quality Control

A comprehensive analysis acknowledges the compound's synthetic origin to anticipate potential impurities. A common route involves the reduction of 2-bromo-5-methoxybenzonitrile.[12]

-

Causality: Knowing the synthetic pathway is critical for developing a robust quality control method. For instance, if the starting material is 2-bromo-5-methoxybenzaldehyde, potential impurities could include the corresponding imine or unreacted aldehyde.[12] If starting from 3-methoxyphenol, isomeric impurities like 4-bromo-3-methoxyphenol could be present.[13] The analytical methods described (especially NMR and MS) are adept at detecting these and other process-related impurities.

Conclusion

The structural analysis of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride is a multi-faceted process that relies on the synergistic application of modern analytical techniques. High-field NMR spectroscopy serves to elucidate the detailed carbon-hydrogen framework and substituent positions. High-resolution mass spectrometry provides definitive confirmation of the molecular weight and elemental formula, with the bromine isotopic pattern acting as a crucial diagnostic signature. Complementary techniques like FT-IR spectroscopy offer rapid verification of functional groups.

By integrating the data from these orthogonal methods, researchers and drug developers can achieve an unequivocal confirmation of the molecule's identity, purity, and integrity, ensuring its suitability for downstream applications in research and development. This rigorous, evidence-based approach underpins scientific integrity and is fundamental to the advancement of chemical and pharmaceutical sciences.

References

-

(2-bromo-5-methoxyphenyl)methanamine hydrochloride (C8H10BrNO). PubChemLite. [Link]

-